molecular formula C10H21N3O B13220453 2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide

2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide

Cat. No.: B13220453
M. Wt: 199.29 g/mol
InChI Key: DOGFAHNYQITCHT-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide is a chemical compound with a complex structure that includes a dimethylamino group, a piperidine ring, and an acetamide group

Preparation Methods

The synthesis of 2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide typically involves multiple steps. One common method includes the reaction of 4-methylpiperidine with dimethylamine and acetic anhydride under controlled conditions. The reaction is carried out in a solvent such as dichloromethane, and the product is purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide can be compared with similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of research. Its unique chemical structure allows it to participate in a wide range of reactions, and its applications in chemistry, biology, medicine, and industry make it a valuable subject of study.

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

2-(dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide

InChI

InChI=1S/C10H21N3O/c1-8-4-5-11-6-9(8)12-10(14)7-13(2)3/h8-9,11H,4-7H2,1-3H3,(H,12,14)

InChI Key

DOGFAHNYQITCHT-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1NC(=O)CN(C)C

Origin of Product

United States

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